molecular formula C7H8O B102428 (2E,4E)-2,4-Heptadien-6-yn-1-ol CAS No. 17098-71-4

(2E,4E)-2,4-Heptadien-6-yn-1-ol

Cat. No. B102428
CAS RN: 17098-71-4
M. Wt: 108.14 g/mol
InChI Key: NAGGDXNHDQXVTI-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-2,4-Heptadien-6-yn-1-ol is a chemical compound that belongs to the class of alkynes. It is also known as 2,4-Heptadien-6-yn-1-ol or Enynol. This compound has several applications in the field of scientific research due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of (2E,4E)-2,4-Heptadien-6-yn-1-ol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for muscle contraction and cognitive function. By inhibiting these enzymes, (2E,4E)-2,4-Heptadien-6-yn-1-ol may increase the levels of acetylcholine in the brain, leading to improved cognitive function.

Biochemical And Physiological Effects

(2E,4E)-2,4-Heptadien-6-yn-1-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, (2E,4E)-2,4-Heptadien-6-yn-1-ol has been shown to improve cognitive function and memory.

Advantages And Limitations For Lab Experiments

One advantage of using (2E,4E)-2,4-Heptadien-6-yn-1-ol in lab experiments is its unique chemical structure, which allows for the synthesis of a wide range of biologically active compounds. It is also readily available and relatively inexpensive. However, one limitation of using (2E,4E)-2,4-Heptadien-6-yn-1-ol is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of (2E,4E)-2,4-Heptadien-6-yn-1-ol in scientific research. One area of interest is the development of new anticancer agents and antibiotics based on its chemical structure. Another area of interest is the use of (2E,4E)-2,4-Heptadien-6-yn-1-ol as a probe in fluorescence spectroscopy to study the binding interactions between proteins and ligands. Additionally, (2E,4E)-2,4-Heptadien-6-yn-1-ol may have potential applications in the field of materials science, such as the development of new catalysts and sensors.

Synthesis Methods

The synthesis of (2E,4E)-2,4-Heptadien-6-yn-1-ol can be achieved by the reaction between 2-bromo-4-pentyn-1-ol and 1,3-butadiene. This reaction is carried out in the presence of a palladium catalyst and a base. The product obtained from this reaction is a mixture of (2E,4E)- and (2Z,4E)-isomers, which can be separated by column chromatography.

Scientific Research Applications

(2E,4E)-2,4-Heptadien-6-yn-1-ol has several applications in scientific research. It has been used as a starting material for the synthesis of various natural products, such as insect pheromones and plant hormones. It has also been used as a building block for the synthesis of biologically active compounds, such as anticancer agents and antibiotics. Furthermore, (2E,4E)-2,4-Heptadien-6-yn-1-ol has been used as a ligand in coordination chemistry and as a probe in fluorescence spectroscopy.

properties

CAS RN

17098-71-4

Product Name

(2E,4E)-2,4-Heptadien-6-yn-1-ol

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

(2E,4E)-hepta-2,4-dien-6-yn-1-ol

InChI

InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h1,3-6,8H,7H2/b4-3+,6-5+

InChI Key

NAGGDXNHDQXVTI-VNKDHWASSA-N

Isomeric SMILES

C#C/C=C/C=C/CO

SMILES

C#CC=CC=CCO

Canonical SMILES

C#CC=CC=CCO

synonyms

(2E,4E)-2,4-Heptadien-6-yn-1-ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.